N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide
Übersicht
Beschreibung
N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide, also known as ABX-1431, is a small molecule drug candidate that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide increases the levels of 2-AG in the brain, which in turn activates the CB1 and CB2 receptors of the endocannabinoid system, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and multiple sclerosis. It has also been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide is its selectivity for MAGL, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of various neurological disorders. Another direction is the development of more potent and selective MAGL inhibitors based on the structure of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide. Finally, the role of the endocannabinoid system in various physiological processes is still not fully understood, and further research is needed to fully elucidate its therapeutic potential.
Synthesemethoden
The synthesis of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide involves several steps, including the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then reacted with 2-amino-6-bromo-1,3-benzoxazole to form N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide has been studied extensively for its potential therapeutic benefits in various neurological disorders, including multiple sclerosis, Parkinson's disease, and neuropathic pain. It has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, inflammation, and mood.
Eigenschaften
IUPAC Name |
N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10(21)18-13-5-3-12(4-6-13)17-20-15-8-7-14(19-11(2)22)9-16(15)23-17/h3-9H,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGXXYJFHRXIBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320709 | |
Record name | N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide | |
CAS RN |
330448-78-7 | |
Record name | N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.